molecular formula C18H27N3O2 B3852719 1-cyclooctyl-4-(4-nitrophenyl)piperazine

1-cyclooctyl-4-(4-nitrophenyl)piperazine

Cat. No.: B3852719
M. Wt: 317.4 g/mol
InChI Key: AKKHUTNXTZPTPK-UHFFFAOYSA-N
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Description

1-cyclooctyl-4-(4-nitrophenyl)piperazine is a compound belonging to the piperazine family, which is known for its diverse biological and pharmacological activities Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclooctyl-4-(4-nitrophenyl)piperazine typically involves the reaction of 1-cyclooctylpiperazine with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems and large-scale chromatography to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-cyclooctyl-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 1-cyclooctyl-4-(4-aminophenyl)piperazine.

    Substitution: Formation of various N-substituted piperazine derivatives.

Scientific Research Applications

1-cyclooctyl-4-(4-nitrophenyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-cyclooctyl-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition occurs through a mixed inhibition mechanism, where the compound interacts with both the enzyme and the enzyme-substrate complex . The molecular pathways involved include the disruption of melanin synthesis, which can be beneficial in treating conditions related to hyperpigmentation.

Comparison with Similar Compounds

1-cyclooctyl-4-(4-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-cyclooctyl-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c22-21(23)18-10-8-17(9-11-18)20-14-12-19(13-15-20)16-6-4-2-1-3-5-7-16/h8-11,16H,1-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKHUTNXTZPTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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